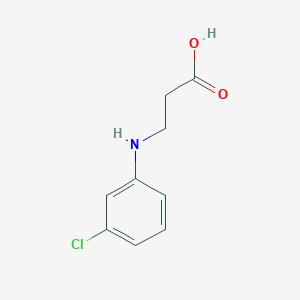

3-((3-Chlorophenyl)amino)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKNYLHVMSFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Chlorophenyl Amino Propanoic Acid and Congeners

Established Synthetic Routes for N-Aryl-β-Alanines

Traditional methods for the synthesis of N-aryl-β-alanines, including 3-((3-chlorophenyl)amino)propanoic acid, have been well-documented and are reliable for producing these compounds on both laboratory and industrial scales.

Direct Addition Reactions of Aromatic Amines with Acrylic Acid Derivatives

A primary and straightforward method for the synthesis of N-aryl-β-alanines is the Michael addition of an aromatic amine to an acrylic acid derivative. This reaction involves the conjugate addition of the amine to the electron-deficient β-carbon of the α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would involve the reaction of 3-chloroaniline (B41212) with acrylic acid or one of its esters.

The reaction is often carried out under thermal conditions, sometimes with the use of a catalyst to improve reaction rates and yields. Silica-supported aluminum chloride has been shown to be an effective catalyst for the Michael addition of various aromatic amines to α,β-unsaturated olefins under solvent-free conditions. tandfonline.com For instance, the reaction of anilines with methyl acrylate (B77674) can be efficiently promoted by this heterogeneous catalyst. tandfonline.com Another approach involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields for the Michael addition of amines to α,β-unsaturated esters. nih.gov

Table 1: Examples of Direct Addition Reactions for N-Aryl-β-Alanine Synthesis

| Amine | Acrylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Methyl Acrylate | Silica-supported AlCl₃, 60°C | Methyl 3-(phenylamino)propanoate | High | tandfonline.com |

| 4-Chloroaniline | Methyl Vinyl Ketone | Silica-supported AlCl₃ | 4-(4-chloroanilino)butan-2-one | 96 (mono-adduct) | tandfonline.com |

| Benzylamine | Methyl Acrylate | Microwave, 115°C, Methanol | Methyl 3-(benzylamino)propanoate | High | nih.gov |

| 3-Chloroaniline | Acrylic Acid | Reflux | This compound | - | Theoretical |

Multi-Step Synthesis Pathways Involving Protected Intermediates

In cases where the aromatic amine or the acrylic acid derivative contains other reactive functional groups, a multi-step synthesis involving protecting groups may be necessary to achieve the desired product selectively. The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction.

For the synthesis of N-aryl-β-alanine derivatives, the amino group of the aromatic amine or the carboxylic acid group of β-alanine can be protected. For instance, the synthesis of N-alkylated β-alanine has been achieved through a facile, single-step approach without the need for complex protection-deprotection steps, which are often a drawback of multi-step syntheses. nih.gov However, in more complex syntheses, such as the preparation of peptides or other intricate molecules, the use of protecting groups is often unavoidable. ub.eduresearchgate.net Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which can be removed under specific conditions once the desired transformation is complete.

A multi-step synthesis of a congener of the target molecule could involve the following general steps:

Protection of a functional group on the 3-chloroaniline or acrylic acid derivative.

Michael addition to form the protected N-aryl-β-alanine derivative.

Deprotection to yield the final product.

This approach, while longer, allows for the synthesis of more complex and highly functionalized N-aryl-β-alanine derivatives.

Novel Approaches in the Synthesis of Related Amino Acid Derivatives

Recent advances in organic synthesis have led to the development of novel and more efficient methods for the preparation of amino acid derivatives. These modern approaches often utilize catalysis and aim to improve sustainability by adhering to the principles of green chemistry.

Catalytic Strategies for Carbon-Carbon Bond Formation (e.g., Palladium-Catalyzed, Bismuth- or Iron-Catalyzed)

While the primary bond formation in the synthesis of this compound is a carbon-nitrogen bond, catalytic strategies for carbon-carbon bond formation are highly relevant for the synthesis of more complex, substituted β-amino acid derivatives. Palladium catalysis, for example, is widely used for C-H functionalization in the synthesis of amino acids and peptides. acs.org

Iron and bismuth catalysts have also emerged as effective and more environmentally benign alternatives to palladium for certain transformations. These catalysts can be used in three-component reactions to generate α-arylglycine analogs, which are structurally related to the target molecule. researchgate.net The use of these earth-abundant and low-toxicity metals is in line with the principles of green chemistry.

Three-Component Reactions for the Generation of Arylglycine Analogues

Three-component reactions are powerful synthetic tools that allow for the formation of complex molecules from three or more simple starting materials in a single step. These reactions are highly atom-economical and can significantly shorten synthetic sequences. For the synthesis of arylglycine analogues, a three-component reaction could involve an aromatic amine, a glyoxylate (B1226380) derivative, and a nucleophile.

Research has demonstrated the use of N-(4-chlorophenyl)-β-alanine as a synthetic intermediate for the preparation of various azole heterocycles, showcasing the utility of these β-amino acids in building more complex molecular architectures. researchgate.net

Green Chemistry Principles in β-Amino Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amino acids and their derivatives to develop more sustainable and environmentally friendly processes. This includes the use of renewable starting materials, the reduction of waste, and the use of catalysts instead of stoichiometric reagents.

One green approach to the synthesis of β-alanine derivatives involves the use of biocatalysis. Engineered enzymes can be used for the biocatalytic synthesis of β-N-substituted-α-amino acids, offering a highly selective and environmentally benign route to these compounds. nih.gov Additionally, the use of microwave irradiation in the Michael addition of amines to acrylic acid derivatives not only accelerates the reaction but also often leads to cleaner reactions with higher yields, reducing the need for extensive purification. nih.gov Another green strategy is the development of synthetic routes that utilize renewable feedstocks. For example, β-alanine can be synthesized from biomass-derived precursors. frontiersin.org

Stereoselective Synthesis of Enantiopure this compound

The creation of single-enantiomer this compound relies on methods that can control the three-dimensional arrangement of atoms during the formation of its stereocenter. Two powerful strategies, chiral auxiliary-based methods and asymmetric catalysis, have emerged as principal routes to access such enantiopure compounds.

Chiral Auxiliary-Based Methods for Asymmetric Induction

Chiral auxiliary-based synthesis is a well-established strategy for achieving high levels of stereocontrol. du.ac.inyork.ac.uk This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. du.ac.in

A prominent example of this strategy involves the use of Evans oxazolidinone auxiliaries. santiago-lab.com These auxiliaries, derived from readily available amino acids, are acylated to form chiral imides. The resulting N-acyl oxazolidinone can be enolized and subsequently reacted with electrophiles in a highly diastereoselective manner. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. york.ac.uk

While specific examples detailing the synthesis of this compound using this exact method are not prevalent in the reviewed literature, the general applicability of Evans auxiliaries to the synthesis of β-amino acids is well-documented. The typical sequence involves the alkylation of an N-acylated Evans auxiliary with a suitable electrophile that introduces the amino- and phenyl-containing fragments in a protected form. Subsequent removal of the auxiliary furnishes the enantiomerically enriched β-amino acid derivative.

Another approach utilizes chiral α-phenylethylamine as a chiral auxiliary. This method involves the 1,4-addition of the chiral amine to an α,β-unsaturated amide, followed by diastereoselective alkylation of the resulting enolate. nih.gov Subsequent hydrogenolysis and hydrolysis steps remove the auxiliary to yield the desired α-substituted-β-amino acid. nih.gov This strategy offers a practical route to enantiopure β-amino acids from inexpensive starting materials. nih.gov

| Chiral Auxiliary Strategy | Key Steps | Typical Stereoselectivity | Ref. |

| Evans Oxazolidinones | Acylation, Diastereoselective Enolate Alkylation, Auxiliary Cleavage | High diastereoselectivity (>98% d.e.) | york.ac.uk |

| α-Phenylethylamine | Conjugate Addition, Diastereoselective Alkylation, Auxiliary Removal | High diastereoselectivity | nih.gov |

Asymmetric Catalysis for β-Amino Acid Derivatives

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. du.ac.in In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of β-amino acids and their derivatives, the asymmetric Mannich reaction is a particularly powerful tool.

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a variety of asymmetric transformations, including the Mannich reaction. beilstein-journals.orgrsc.orgnih.govrsc.org These catalysts can activate imines towards nucleophilic attack by forming a chiral ion pair, thereby creating a stereochemically defined environment for the reaction.

A common strategy involves the reaction of an N-aryl imine, such as one derived from 3-chloroaniline, with a silyl (B83357) ketene (B1206846) acetal (B89532) in the presence of a chiral phosphoric acid catalyst. The catalyst protonates the imine, and the resulting chiral counteranion directs the facial attack of the nucleophile. This methodology has been successfully applied to the synthesis of a wide range of β-aryl-β-amino esters with high enantioselectivity.

While a specific protocol for this compound is not explicitly detailed, the general reaction scheme is as follows: A silyl ketene acetal reacts with an imine formed from 3-chloroaniline and an appropriate aldehyde. The reaction, catalyzed by a chiral phosphoric acid, would be expected to produce the corresponding N-(3-chlorophenyl)-β-amino ester with high enantiomeric excess.

The development of both chiral auxiliary-based and asymmetric catalytic methods has provided powerful tools for the synthesis of enantiopure β-amino acids. While direct examples for this compound are not extensively reported, the well-established principles and successful applications of these methodologies to analogous structures provide a clear and viable pathway for its stereoselective preparation.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

Role of the Carboxyl Group and Propanoic Acid Backbone

The propanoic acid moiety, and particularly the terminal carboxyl group, is a critical determinant of the biological activity in this class of compounds. Research on related analogues has consistently highlighted the importance of a free carboxylic acid for optimal activity. For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, esterification of the carboxyl group led to a significant decrease in antiproliferative effects against cancer cell lines, underscoring the necessity of the free carboxyl group for cytotoxicity. lsmu.lt This suggests that the carboxyl group likely engages in crucial hydrogen bonding or ionic interactions with target receptors.

Further evidence supporting the significance of the carboxyl group comes from studies on antimicrobial agents. Attempts to modify the carboxyl group in certain 3-(N-phenyl-N-thiazolylamino)propanoic acid derivatives by replacing it with hydrazone or hydrazide moieties resulted in a reduction of their antimicrobial activity. researchgate.net This indicates that while modifications are possible, the acidic proton and the oxygen atoms of the carboxyl group are fundamental for the interactions leading to the desired biological response. The propanoic acid backbone itself provides a flexible linker, allowing the crucial phenylamino (B1219803) and carboxyl moieties to adopt an optimal spatial orientation for binding to their biological target.

Influence of Phenyl Ring Substituents on Activity (e.g., Chloro, Hydroxyl, Nitro groups)

The nature and position of substituents on the phenyl ring profoundly modulate the pharmacological profile of 3-(phenylamino)propanoic acid derivatives. The chlorine atom at the meta-position in the parent compound, 3-((3-chlorophenyl)amino)propanoic acid, is a key feature. Halogen atoms like chlorine can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its absorption, distribution, and target-binding affinity.

Studies on various analogues have provided insights into the effects of different substituents. For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a nitro (NO₂) group at the para-position of a secondary benzylidene ring resulted in favorable anticancer activity. mdpi.com Similarly, a 4-chloro substitution on the same ring also demonstrated anticancer effects. mdpi.com In the context of antimicrobial activity, a 4-NO₂ substitution on a phenyl ring led to enhanced activity against several bacterial strains. mdpi.com

However, the effect of substitution is highly dependent on the specific chemical series and the biological target. In one study on certain thiazole (B1198619) derivatives, aromatic substituents such as nitro, fluoro, and chloro groups did not exhibit any significant inhibitory effect on bacterial growth, suggesting that for that particular scaffold, other structural features were more dominant in dictating antimicrobial action. researchgate.netnih.gov The presence of a hydroxyl group on the phenyl ring, as seen in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, can enhance aqueous solubility and provide a key hydrogen bonding point, which is crucial for high-affinity target binding. mdpi.com

| Phenyl Ring Substituent | Observed Effect on Activity | Compound Series Context |

| 4-Nitro (NO₂) group | Favorable anticancer activity mdpi.com | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with a substituted benzylidene moiety mdpi.com |

| 4-Chloro (Cl) group | Anticancer activity mdpi.com | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with a substituted benzylidene moiety mdpi.com |

| 4-Hydroxyl (OH) group | Enhances aqueous solubility and potential for hydrogen bonding mdpi.com | 3-((4-hydroxyphenyl)amino)propanoic acid scaffold mdpi.com |

| NO₂, F, Cl groups | No significant inhibiting effect on bacterial growth researchgate.netnih.gov | 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids researchgate.netnih.gov |

Impact of Amino Group Modifications and N-Substitutions

The secondary amino group serves as a pivotal linker and its modification can significantly alter the compound's properties. The hydrogen atom on the nitrogen is a potential hydrogen bond donor, and its replacement with various substituents can influence the molecule's conformation, lipophilicity, and interaction with biological targets.

N-substitution can lead to diverse biological outcomes. For example, the synthesis of N-protected derivatives, such as with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, is a common strategy in peptide synthesis and can be used to modulate the reactivity and bioavailability of the amino acid scaffold. researchgate.net The amino group also allows for the formation of amide bonds, facilitating the creation of diverse libraries of compounds with potentially new or enhanced activities. mdpi.com The adjacent amino group can also enhance the electron-donating capacity of the molecule, which can be important for activities like antioxidant effects by stabilizing radicals. mdpi.com The ability to introduce various heterocyclic or aromatic structures through the amino group is a key aspect of the synthetic versatility of this scaffold. mdpi.com

Rational Design of this compound Analogues

The rational design of analogues based on the this compound scaffold aims to systematically optimize the molecule's properties to achieve higher potency, greater selectivity, and a more favorable pharmacokinetic profile. This process involves scaffold optimization and the strategic use of bioisosteric replacements.

Scaffold Optimization for Enhanced Potency and Selectivity

Scaffold optimization involves modifying the core structure of this compound to improve its interaction with a specific biological target. This can involve altering the flexibility of the backbone, introducing new functional groups to probe for additional binding interactions, or modifying existing groups to fine-tune electronic and steric properties.

The 3-(phenylamino)propanoic acid framework is considered a promising pharmacophore due to its synthetic accessibility and the ease with which various substituents can be introduced. mdpi.commdpi.com For instance, the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has been successfully used to develop compounds with both anticancer and antioxidant properties. mdpi.com Similarly, the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold has been identified as a promising starting point for the development of new anticancer agents. mdpi.com Optimization efforts on these related scaffolds have shown that introducing specific moieties, such as an oxime group, can significantly enhance antiproliferative activity. mdpi.com These findings suggest that similar strategic modifications to the this compound core could yield analogues with improved therapeutic potential.

Bioisosteric Replacements and Strategic Functional Group Modifications

Bioisosteric replacement is a key strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This technique is used to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure, potentially improving efficacy, selectivity, or metabolic profile. cambridgemedchemconsulting.com

In the context of this compound, various bioisosteric replacements can be envisioned. The phenyl ring itself could be replaced by other aromatic heterocycles like pyridyl or thiophene (B33073) rings to alter properties such as metabolism and target interaction. cambridgemedchemconsulting.com Replacing the chlorine atom with other groups like a trifluoromethyl (CF₃) group could modify the electronic nature and lipophilicity of the molecule.

Strategies for Modulating Physicochemical Properties Relevant to Biological Interaction

The biological activity of a molecule like this compound is intrinsically linked to its physicochemical properties. These properties govern its ability to traverse biological membranes, interact with target proteins, and undergo metabolic processes. Strategic chemical modifications to the parent structure can systematically alter these properties to optimize biological interactions. The primary physicochemical characteristics targeted for modulation include lipophilicity, electronic effects, and steric factors.

Lipophilicity Modulation:

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule to reach its biological target, it must often pass through lipid-rich cell membranes, a process favored by higher lipophilicity. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other cellular components.

Strategies to modulate the lipophilicity of the this compound scaffold typically involve modifications to the aromatic ring or the propanoic acid side chain.

Side Chain Modification: Altering the propanoic acid moiety also provides a means to fine-tune lipophilicity. Esterification of the carboxylic acid to form a methyl or ethyl ester, for instance, masks the polar carboxyl group and increases lipophilicity. Conversely, introducing polar functional groups into the side chain would decrease lipophilicity.

The following table illustrates the predicted effects of various substituents on the lipophilicity of the core structure. The substituent hydrophobicity constant (π) is a measure of the contribution of a given substituent to the LogP value; a positive π value indicates an increase in lipophilicity, while a negative value signifies a decrease.

| Modification on Phenyl Ring | Substituent π Value (Hansch) | Predicted Effect on LogP |

| H (Reference) | 0.00 | Baseline |

| 4-Fluoro | +0.14 | Increase |

| 4-Methyl | +0.56 | Increase |

| 4-Bromo | +0.86 | Increase |

| 4-Trifluoromethyl | +0.88 | Increase |

| 4-Methoxy | -0.02 | Slight Decrease |

| 4-Hydroxy | -0.67 | Decrease |

| 4-Amino | -1.23 | Significant Decrease |

Electronic Effects Modulation:

The electronic properties of a molecule, specifically the distribution of electron density, influence its ionization state (pKa) and its ability to form non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target. The pKa of the carboxylic acid and the basicity of the secondary amine in this compound are critical for its solubility and interaction with target binding sites.

Hammett Electronic Parameters (σ): The electronic influence of substituents on the phenyl ring can be quantified using Hammett constants (σ). Electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN), have positive σ values. When attached to the phenyl ring, they pull electron density away from the ring and the amino group, making the amine less basic and the carboxylic acid more acidic (lower pKa). Conversely, electron-donating groups (EDGs), like methyl (CH₃) or methoxy (B1213986) (OCH₃), have negative σ values. They push electron density into the ring, increasing the basicity of the amine and decreasing the acidity of the carboxylic acid (higher pKa).

The strategic placement of these groups can therefore be used to control the ionization state of the molecule at physiological pH (around 7.4), which is crucial for receptor binding and cell permeability.

The table below demonstrates how different substituents on the phenyl ring are expected to modulate the acidity of the propanoic acid moiety.

| Substituent at meta-position | Hammett Constant (σm) | Predicted Effect on Carboxylic Acid pKa |

| H (Reference) | 0.00 | Baseline |

| CH₃ | -0.07 | Increase (less acidic) |

| OCH₃ | +0.12 | Decrease (more acidic) |

| Cl | +0.37 | Decrease (more acidic) |

| CN | +0.56 | Significant Decrease (more acidic) |

| NO₂ | +0.71 | Significant Decrease (more acidic) |

Steric Considerations:

The size and shape of a molecule (its steric properties) are fundamental to achieving a complementary fit with its biological target. The introduction of bulky substituents can either enhance binding by occupying a specific pocket in the receptor or hinder it through steric clashes.

Introduction of Bulky Groups: Adding larger alkyl or aryl groups to the phenyl ring can be used to probe the size of the target's binding pocket. If a larger group is tolerated or improves activity, it suggests the presence of a corresponding hydrophobic pocket. However, if activity is diminished, it may indicate a steric hindrance that prevents optimal binding.

Systematic exploration of these modifications, guided by quantitative structure-activity relationship (QSAR) principles, allows for the rational design of analogs of this compound with fine-tuned physicochemical properties for improved biological interaction.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-protein interactions.

While specific molecular docking studies targeting 3-((3-Chlorophenyl)amino)propanoic acid are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights into its potential interactions. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their anticancer and antioxidant properties, suggesting that enzymes and receptors within these pathways could be plausible targets. nih.gov Docking studies of these derivatives against cancer-related proteins, such as kinases or apoptosis-regulating proteins, would be a logical step to predict binding modes and affinities.

In a study on a related compound, (E)-3-(3-Chlorophenyl)-N-(4-Hydroxy-3-Methoxy Benzyl) Acryl Amide, which shares the 3-chlorophenyl moiety, molecular docking was performed against the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for anti-inflammatory agents. researchgate.net The docking scores indicated a favorable binding affinity. researchgate.net Extrapolating from this, this compound may also exhibit affinity for similar biological targets. The predicted binding affinity is often expressed as a docking score (in kcal/mol), with more negative values indicating stronger binding.

Table 1: Predicted Binding Affinities of a Related Compound

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|

Note: Data is for a related compound and is illustrative of the potential for this compound.

The analysis of docking poses reveals crucial amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are typically hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the related compound, (E)-3-(3-Chlorophenyl)-N-(4-Hydroxy-3-Methoxy Benzyl) Acryl Amide, docking simulations with TRPV1 identified specific amino acid residues that form hydrogen bonds with the ligand. researchgate.net

Commonly, the amino and carboxylic acid groups of this compound would be expected to form hydrogen bonds with polar amino acid residues such as serine, threonine, and glutamine. The chlorophenyl group is likely to engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. A study on an odorant-binding protein highlighted the importance of hydrophobic amino acids in forming the binding pocket and specific hydrogen bonds in ligand recognition. mdpi.com

Table 2: Potential Interacting Amino Acid Residues

| Interaction Type | Potential Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Gln, Ser, Thr, Asp, Glu |

| Hydrophobic Interactions | Leu, Val, Ile, Phe, Trp |

Note: This table is a generalized prediction based on the chemical structure of this compound and findings for related molecules.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule.

DFT is a computational method used to investigate the electronic structure of many-body systems. In drug design, it is frequently employed to optimize the three-dimensional geometry of a molecule to its lowest energy state. A study on (E)-3-(3-Chlorophenyl)-N-(4-Hydroxy-3-Methoxy Benzyl) Acryl Amide utilized DFT with the 6-311++G(d,p) basis set to achieve a stable molecular structure. researchgate.net Similar calculations for this compound would provide accurate bond lengths, bond angles, and dihedral angles, which are crucial for understanding its conformational preferences and for subsequent docking studies.

DFT calculations also yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. Other reactivity parameters, including electronegativity, chemical hardness, and global softness, can also be derived from these calculations, providing insights into the molecule's potential to participate in chemical reactions. nih.gov

Table 3: Calculated Electronic Properties of a Related Imidazopyridine Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.23 eV |

| LUMO Energy | -1.45 eV |

| Energy Gap (ΔE) | 4.78 eV |

| Electronegativity (χ) | 3.84 eV |

| Chemical Hardness (η) | 2.39 eV |

Note: This data is for a different compound, Alpidem, and serves as an example of the types of parameters that can be calculated using DFT. nih.gov

In Silico ADMET Prediction and Pharmacokinetic Profiling for Candidate Selection

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. Various computational models and software are used to predict these properties based on the molecule's structure.

Predictions for this compound would likely involve assessing its compliance with Lipinski's rule of five, which predicts drug-likeness. Parameters such as molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated. Furthermore, properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity can be estimated. sciensage.infonih.gov

A study on sulfonamide derivatives utilized online tools like the SwissADME server to predict these properties. nih.gov For this compound, such predictions would be invaluable in guiding its further development as a potential drug candidate.

Table 4: Predicted ADMET Properties (Hypothetical for this compound)

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Molecular Weight | ~199.63 g/mol | Drug-likeness (Lipinski's Rule) |

| LogP | ~1.5 - 2.5 | Lipophilicity, Absorption |

| Hydrogen Bond Donors | 2 | Drug-likeness (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 | Drug-likeness (Lipinski's Rule) |

| Aqueous Solubility | Moderately Soluble | Bioavailability |

| Blood-Brain Barrier Permeability | Low to Moderate | CNS activity |

| CYP2D6 Inhibition | Potential Inhibitor | Drug-drug interactions |

Note: These values are hypothetical and based on the general characteristics of similar small molecules. Specific in silico studies are required for accurate prediction.

Prediction of Gastrointestinal Absorption

The gastrointestinal (GI) absorption of an orally administered drug is a critical determinant of its bioavailability. In silico models that predict this parameter are often based on the physicochemical properties of the molecule, such as its lipophilicity, solubility, and molecular size. For this compound, computational predictions were generated using the pkCSM predictive model.

The model predicts the percentage of the compound that will be absorbed through the human intestine. A molecule with a predicted absorption of less than 30% is generally considered to be poorly absorbed. uq.edu.au Based on its chemical structure, this compound is predicted to have a high intestinal absorption.

To further elucidate its absorption characteristics, the permeability of the compound across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal mucosa, was also predicted. uq.edu.au A compound is considered to have high Caco-2 permeability if its apparent permeability coefficient (Papp) is greater than 8 x 10⁻⁶ cm/s, which for the pkCSM model, translates to a predicted value greater than 0.90. uq.edu.au

The predicted values for the gastrointestinal absorption and Caco-2 permeability of this compound are summarized in the table below.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Intestinal Absorption (% Absorbed) | 93.58% | High Absorption |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 1.31 | High Permeability |

Assessment of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS). Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid potential CNS side effects. The permeability of a molecule across the BBB is influenced by factors such as its lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

Computational models provide a rapid assessment of a compound's potential to cross the BBB. The blood-brain barrier permeability of this compound was predicted using the pkCSM model. The model provides a logarithmic value of the brain-to-plasma concentration ratio (logBB). Compounds with a logBB value greater than 0.3 are considered to readily cross the BBB, while those with a logBB value less than -1.0 are thought to be largely excluded from the brain.

Additionally, the central nervous system (CNS) permeability, represented as logPS (logarithm of the permeability-surface area product), was predicted. A logPS value greater than -2 indicates good CNS penetration, whereas a value less than -3 suggests poor penetration.

The predicted values for the blood-brain barrier permeability of this compound are presented in the following table.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Blood-Brain Barrier Permeability (logBB) | -0.418 | Moderately Permeable |

| CNS Permeability (logPS) | -2.529 | Moderately Permeable |

The in silico predictions suggest that this compound has the potential to cross the blood-brain barrier to a moderate extent.

Analytical Method Development and Characterization for Research Applications

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are central to assessing the purity and impurity profile of pharmaceutical intermediates and active compounds. High-Performance Liquid Chromatography (HPLC) is the predominant technique for non-volatile, polar organic molecules like "3-((3-Chlorophenyl)amino)propanoic acid".

The development of an HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification of the main compound from any process-related impurities or degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for analyzing compounds of this nature due to its versatility and compatibility with aqueous-organic mobile phases. A typical RP-HPLC method for "this compound" would involve a C18 stationary phase, which separates components based on their hydrophobicity.

The method development process would focus on optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH, column temperature, and flow rate to achieve optimal resolution, peak shape, and analysis time. UV detection is suitable for this compound due to the presence of the chlorophenyl chromophore. A simple, isocratic method is often preferred for routine quality control, while a gradient method may be necessary to resolve closely eluting impurities.

Below is a table representing a hypothetical set of starting parameters for the development of an RP-HPLC method for this compound.

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Analyte Concentration | 100 µg/mL |

This table presents representative parameters for method development and would require empirical optimization for this specific analyte.

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient without interference from potential degradation products, process impurities, or other excipients. The development of such a method for "this compound" is crucial for stability studies.

This process involves subjecting the compound to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. The stressed samples are then analyzed by HPLC to ensure that all degradation products are fully resolved from the parent peak and from each other. This confirms the method's specificity and its suitability for determining the compound's stability and shelf-life. For a related propanoic acid derivative, studies have shown degradation at alkaline pH, indicating the importance of pH control in formulation and storage.

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. "this compound" is a polar, non-volatile molecule with a carboxylic acid and a secondary amine group, making it unsuitable for direct GC analysis.

However, GC could be employed if the molecule is first converted into a more volatile derivative. Derivatization reactions, such as esterification of the carboxylic acid group (e.g., with diazomethane) and/or acylation of the amine group, would be necessary to increase its volatility and thermal stability for GC analysis. This approach is generally more complex than RP-HPLC and is typically reserved for specific analytical challenges where HPLC is not suitable.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of the chemical identity of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the exact arrangement of atoms and the connectivity within the molecule can be established.

The following tables outline the expected NMR signals for "this compound" based on general principles and comparison with related structures.

¹H NMR Spectral Data Interpretation

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.5 - 7.2 | Multiplet | 4H |

| Methylene (-NH-CH₂ -CH₂) | 3.2 - 3.6 | Triplet | 2H |

| Methylene (-CH₂-CH₂ -COOH) | 2.5 - 2.8 | Triplet | 2H |

| Amine (-NH -) | Broad singlet | Broad (s) | 1H |

| Carboxylic Acid (-COOH ) | > 10.0 | Broad singlet | 1H |

This table represents expected values. Actual experimental values may vary based on solvent and other conditions.

¹³C NMR Spectral Data Interpretation

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 175 |

| Aromatic (Ar-C -Cl) | 133 - 136 |

| Aromatic (Ar-C -N) | 145 - 149 |

| Aromatic (Ar-C H) | 112 - 130 |

| Methylene (-NH-C H₂-) | 38 - 42 |

| Methylene (-C H₂-COOH) | 33 - 37 |

This table represents expected values. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, it serves two primary functions: the precise determination of its molecular weight and the elucidation of its structure through fragmentation analysis.

The molecular formula of this compound is C9H10ClNO2. The calculated molecular weight for this compound is 199.63 g/mol . In a mass spectrometry experiment, the molecule is first ionized, typically forming a molecular ion ([M]+•). The presence of a chlorine atom is significant, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion, with two peaks separated by two m/z units (M+ and M+2) with a relative intensity ratio of approximately 3:1, which is a key signature for a monochlorinated compound.

Fragmentation analysis involves breaking the molecular ion into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. While a definitive fragmentation pattern is determined experimentally, a theoretical analysis of the structure of this compound suggests several likely fragmentation pathways. Key bond cleavages would be expected at the carboxylic acid group, the amino linkage, and within the aliphatic chain.

Table 1: Molecular Weight and Isotopic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C9H10ClNO2 | |

| Average Molecular Weight | 199.63 g/mol | |

| Monoisotopic Mass | 199.0400063 Da | |

| Expected Molecular Ion ([M]+•) for ³⁵Cl | m/z 199 |

Table 2: Theoretical Fragmentation Pattern for this compound

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Description of Loss |

|---|---|---|

| [C9H10ClNO2]+• | 199 | Molecular Ion |

| [C8H9ClNO]+• | 154 | Loss of -COOH (formic acid radical) |

| [C6H6ClN]+• | 127 | Loss of -CH2CH2COOH (propanoic acid side chain) |

| [C6H5Cl]+• | 112 | Fragmentation of the amino linkage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical method used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths. The bonds within the this compound molecule will vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting spectrum shows absorption bands that are characteristic of the functional groups present.

The structure of this compound contains several key functional groups that produce distinct signals in an IR spectrum: a carboxylic acid (-COOH), a secondary amine (-NH-), an aromatic ring (chlorophenyl group), and a carbon-chlorine bond (C-Cl). The carboxylic acid group is particularly notable, giving rise to a very broad O-H stretching band and a strong, sharp C=O (carbonyl) stretching band. The secondary amine produces a characteristic N-H stretching vibration. The aromatic ring shows C-H and C=C stretching absorptions, while the C-Cl bond has a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H | Stretch | 3300 - 2500 (very broad) |

| Secondary Amine | N-H | Stretch | 3350 - 3310 (moderate) |

| Aromatic Ring | C-H | Stretch | 3100 - 3000 (sharp) |

| Aliphatic Chain | C-H | Stretch | 2990 - 2850 (multiple, sharp) |

| Carboxylic Acid | C=O | Stretch | 1725 - 1700 (strong, sharp) |

| Aromatic Ring | C=C | Stretch | 1600 - 1450 (multiple, variable) |

| Amine | C-N | Stretch | 1350 - 1250 |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The primary chromophore—the part of the molecule responsible for light absorption—in this compound is the 3-chloroaniline (B41212) moiety. The aromatic ring and the non-bonding electrons on the nitrogen and chlorine atoms are responsible for the characteristic UV absorption.

The UV spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions. The π → π* transitions, originating from the π-electron system of the benzene (B151609) ring, are typically of high intensity and are expected to produce absorption bands in the 200-280 nm range. The n → π* transitions, involving the non-bonding electrons on the nitrogen and chlorine atoms, are generally of lower intensity and may be observed as shoulders on the more intense π → π* bands.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis. According to the Beer-Lambert Law (A = εbc), the absorbance (A) of a solution is directly proportional to its concentration (c). By preparing a calibration curve of absorbance versus concentration for solutions of known concentration, the concentration of an unknown sample of this compound can be accurately determined by measuring its absorbance at a specific wavelength (λmax), which corresponds to the wavelength of maximum absorption.

Table 4: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|---|

| π → π* | π electrons in the aromatic ring | 3-Chlorophenyl group | ~200-220 (E-band) and ~250-280 (B-band) |

Future Research Directions and Translational Potential

Exploration of Additional Biological Targets and Therapeutic Applications

The core structure of 3-((3-Chlorophenyl)amino)propanoic acid, featuring a chlorophenyl group, is a key feature in its potential interactions with various biological targets. lookchem.com Future research should focus on a broad-based screening of this compound against a panel of receptors, enzymes, and ion channels to identify novel biological activities. Based on the activities of structurally related compounds, several therapeutic areas warrant investigation:

Neurological Disorders: Analogs of 3-amino-3-phenylpropanoic acid are recognized as valuable building blocks for therapeutic agents targeting neurological disorders. lookchem.comchemimpex.com Future studies could explore the potential of this compound and its derivatives as modulators of neurotransmitter systems, with potential applications in conditions such as epilepsy, neuropathic pain, and anxiety.

Oncology: Propanoic acid derivatives have been investigated for their anticancer properties. For instance, derivatives of 3-hydroxy-2,2-dimethyl-propionic acid have shown inhibitory effects on colon cancer cells. rsc.org Therefore, a systematic evaluation of this compound and a library of its analogs against various cancer cell lines is a logical next step.

Infectious Diseases: The development of novel antimicrobial agents is a critical area of research. The synthesis of libraries based on propanoic acid scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, has yielded compounds with activity against multidrug-resistant bacterial and fungal pathogens. mdpi.commdpi.com This suggests that this compound could serve as a foundational structure for the development of new anti-infective agents.

Development of Novel and Efficient Synthetic Strategies for Chemical Libraries

The future therapeutic utility of this compound will heavily rely on the ability to generate a diverse library of related compounds for structure-activity relationship (SAR) studies. Developing novel and efficient synthetic strategies is paramount to this effort.

Key areas for synthetic exploration should include:

Combinatorial Chemistry: The development of high-throughput synthetic methods to create large libraries of analogs with variations in the substitution pattern of the chlorophenyl ring, as well as modifications to the propanoic acid backbone.

Stereoselective Synthesis: For chiral analogs, the development of stereoselective synthetic routes is crucial, as different enantiomers often exhibit distinct biological activities and pharmacokinetic profiles. nbinno.com

Green Chemistry Approaches: The implementation of more environmentally friendly and cost-effective synthetic methods will be important for the potential large-scale production of any lead compounds.

A summary of potential synthetic starting points for library generation is presented in Table 1.

| Starting Material 1 | Starting Material 2 | Potential Reaction Type |

| 3-Chlorobenzaldehyde | Malonic acid and ammonia | Knoevenagel condensation followed by reduction and amination |

| 3-Chloroaniline (B41212) | Acrylic acid | Aza-Michael addition |

| 3-Chlorophenylboronic acid | β-Alanine derivatives | Suzuki coupling followed by functional group interconversion |

Integration of Advanced Computational Approaches in the Drug Discovery Pipeline

Advanced computational tools can significantly accelerate the drug discovery and development process for derivatives of this compound. mdpi.com In silico methods can be employed to:

Predict Biological Targets: Virtual screening and molecular docking studies can be used to predict the binding of this compound and its virtual library of analogs against a wide range of biological targets. researchgate.netresearchgate.net This can help to prioritize compounds for synthesis and experimental testing.

Optimize Lead Compounds: Computational modeling can guide the optimization of lead compounds by predicting how structural modifications will affect binding affinity, selectivity, and pharmacokinetic properties.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. mdpi.com

Establishment of Further Preclinical Foundations for Advanced Disease Model Evaluation

Should initial screenings identify promising biological activity, a robust preclinical evaluation will be necessary to establish a foundation for potential clinical translation. This will involve a tiered approach to testing in increasingly complex disease models.

Future preclinical research should focus on:

In Vitro Disease Models: Initial efficacy testing of promising analogs in relevant cell-based assays that mimic the pathophysiology of the targeted disease.

Animal Models of Disease: For lead candidates that demonstrate in vitro efficacy, evaluation in well-established animal models will be critical to assess in vivo efficacy, pharmacokinetics, and preliminary safety.

Biomarker Development: The identification and validation of biomarkers to monitor the therapeutic response and potential toxicity of lead compounds in preclinical models will be essential for guiding future clinical development.

The systematic exploration of this compound and its derivatives, guided by the principles outlined above, holds the potential to uncover novel therapeutic agents for a range of diseases.

Q & A

Q. What are the recommended synthetic routes for 3-((3-Chlorophenyl)amino)propanoic acid in laboratory settings?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-chloropropanoic acid derivatives (e.g., 3-chloropropanoyl chloride) with 3-chloroaniline under basic conditions (e.g., in aqueous sodium carbonate or organic solvents like ethanol). For example, describes a similar reaction where 3-chloropropanoic acid reacts with amines to form amino-substituted derivatives. Key Steps :

- Activation of the carboxylic acid group (e.g., via acyl chloride formation).

- Nucleophilic attack by the amine group of 3-chloroaniline.

- Purification via recrystallization or column chromatography .

- Alternative routes may involve condensation with aldehydes (e.g., ), yielding derivatives for structure-activity studies .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the presence of the aromatic chloro-substituted phenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the propanoic acid backbone (δ ~2.5–3.5 ppm for CH groups).

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (calculated for CHClNO: 198.02 g/mol).

- X-ray Crystallography (if crystals are obtained): Resolves stereochemistry and bond lengths, as seen in related compounds () .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( highlights skin corrosion risks).

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in reported pKa values for chlorophenyl-substituted propanoic acids?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or measurement techniques. For this compound:

- Potentiometric Titration : Conduct in aqueous or mixed solvents (e.g., water-DMSO) at controlled ionic strength (25°C).

- Computational Methods : Use software like Gaussian to calculate theoretical pKa via DFT. reports pKa ~4.59 for 3-(3-chlorophenyl)propanoic acid, a structurally analogous compound .

- Validation : Compare results across multiple methods (e.g., UV-Vis spectroscopy, NMR titration) to resolve inconsistencies.

Q. What strategies are effective for studying the enzyme inhibitory potential of this compound?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based assays to measure inhibition of target enzymes (e.g., kinases, proteases). Adjust pH to match physiological conditions (considering the compound’s pKa).

- Molecular Docking : Model interactions using software like AutoDock Vina. The amino and carboxylic acid groups may form hydrogen bonds with active-site residues.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogen-substituted analogs) and compare IC values ( discusses similar approaches for nitro-substituted analogs) .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate the compound in aqueous environments at pH 2–12 to assess protonation states and degradation pathways.

- Thermodynamic Analysis : Calculate Gibbs free energy changes for hydrolysis or oxidation using software like COSMO-RS. provides ion clustering data useful for validating computational models .

- Experimental Cross-Check : Validate predictions with accelerated stability studies (e.g., HPLC monitoring under stress conditions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.